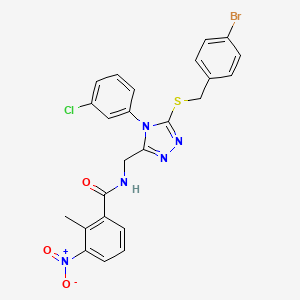
N-((5-((4-bromobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that features a triazole ring, a bromophenyl group, a chlorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the attachment of the nitrobenzamide moiety. The reaction conditions often include the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can result in a wide variety of substituted triazole derivatives .
Scientific Research Applications
N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the nitrobenzamide moiety are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-AMINOBENZAMIDE: This compound is similar but has an amino group instead of a nitro group.
N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-HYDROXYBENZAMIDE: This compound features a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the nitrobenzamide moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H19BrClN5O3S |
|---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C24H19BrClN5O3S/c1-15-20(6-3-7-21(15)31(33)34)23(32)27-13-22-28-29-24(30(22)19-5-2-4-18(26)12-19)35-14-16-8-10-17(25)11-9-16/h2-12H,13-14H2,1H3,(H,27,32) |
InChI Key |
MVGOUARPLOLJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11220682.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B11220685.png)
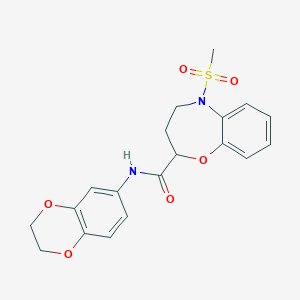
![2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11220692.png)
![4-(2-Chloro-6-fluorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11220711.png)
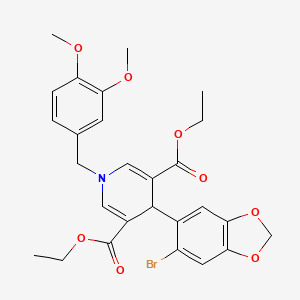
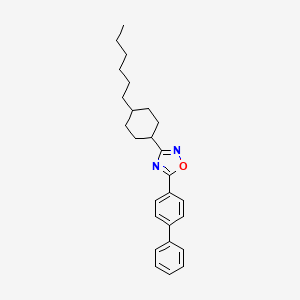
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220733.png)
![7-(4-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11220736.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11220741.png)
![N-(4-methylbenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220745.png)
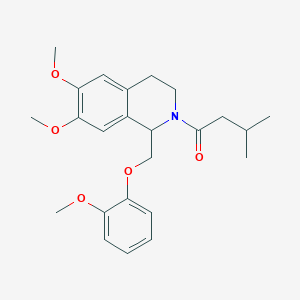
![N-Ethyl-N-(4-{[(naphthalen-1-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11220768.png)
![2-(3,5-Difluorobenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220772.png)
